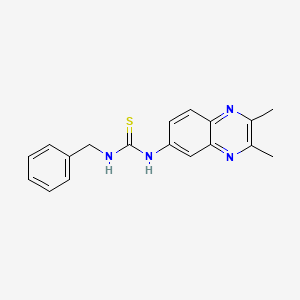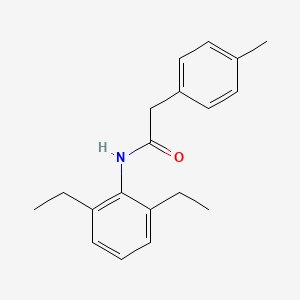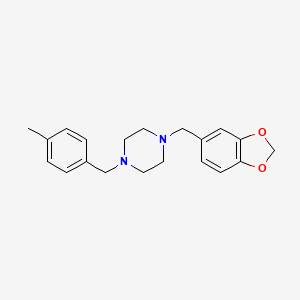![molecular formula C12H9N3O2 B5831424 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5831424.png)
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, also known as GMX1778, is a small molecule inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis. It has been shown to have potential therapeutic applications in cancer treatment and metabolic disorders.
Mécanisme D'action
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ biosynthesis pathway. This leads to a decrease in intracellular NAD+ levels, which in turn affects several key cellular processes, including DNA repair, energy metabolism, and signaling pathways. In cancer cells, the decrease in NAD+ levels leads to cell death, while in metabolic disorders, it leads to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of NAMPT activity, a decrease in intracellular NAD+ levels, and the induction of cell death in cancer cells. In animal models of metabolic disorders, it has been shown to improve glucose homeostasis and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has several advantages for lab experiments, including its specificity for NAMPT and its ability to selectively target cancer cells. However, it also has some limitations, including its low solubility and stability, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, including the development of more potent and selective inhibitors of NAMPT, the evaluation of its efficacy in combination with other cancer therapies, and the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders. In addition, further studies are needed to fully understand the mechanism of action of 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves a multistep process, starting from commercially available starting materials. The key step involves the condensation of 2-amino-4-methylpyrrole and 2,4-pentanedione in the presence of ammonium acetate to form the pyrroloquinoline core. This is followed by a series of functional group manipulations to introduce the required substituents, culminating in the formation of 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione.
Applications De Recherche Scientifique
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment and metabolic disorders. It has been shown to selectively target cancer cells that rely on NAD+ biosynthesis for survival, leading to cell death. In addition, it has been shown to improve glucose homeostasis and insulin sensitivity in animal models of metabolic disorders.
Propriétés
IUPAC Name |
2-amino-4-methylpyrrolo[3,4-c]quinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-6-9-10(12(17)15(13)11(9)16)7-4-2-3-5-8(7)14-6/h2-5H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXBVHPQZPOILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine](/img/structure/B5831343.png)
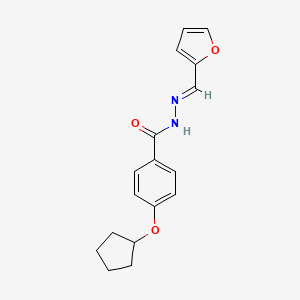
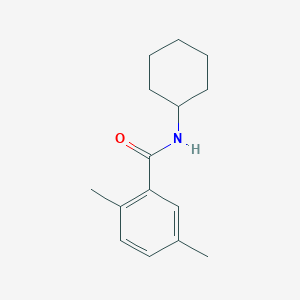


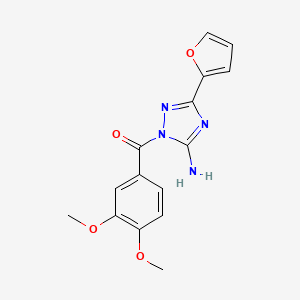
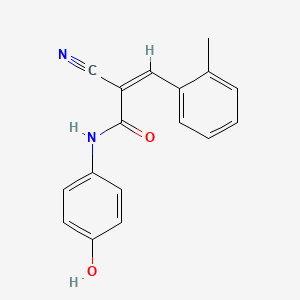
![3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5831396.png)


